Impdh2-IN-2 -

Impdh2-IN-2

Catalog Number: EVT-12557470
CAS Number:
Molecular Formula: C21H15Cl2N3O3
Molecular Weight: 428.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Impdh2-IN-2 is a small molecule compound that selectively inhibits the enzyme inosine 5′-monophosphate dehydrogenase type II (IMPDH2). This enzyme plays a crucial role in the de novo synthesis of guanine nucleotides, which are essential for DNA and RNA synthesis. The inhibition of IMPDH2 has been linked to various biological processes, including cell proliferation, apoptosis, and cancer progression. Impdh2-IN-2 is particularly relevant in cancer research due to its potential to affect tumor growth and metabolism.

Source and Classification

Impdh2-IN-2 was identified through high-throughput screening of chemical libraries aimed at finding selective inhibitors of IMPDH2. The compound belongs to the class of small-molecule inhibitors and is classified as a potential therapeutic agent in oncology, particularly for cancers characterized by elevated IMPDH2 activity. Its mechanism of action involves the modulation of nucleotide metabolism, which is critical for rapidly proliferating cancer cells.

Synthesis Analysis

Methods and Technical Details

The synthesis of Impdh2-IN-2 typically involves several key steps:

  1. Starting Materials: The synthesis begins with readily available precursors that can be modified through organic reactions.
  2. Synthetic Route: A common synthetic route may include:
    • Formation of key intermediates through condensation reactions.
    • Functional group modifications such as alkylation or acylation to introduce necessary moieties.
    • Purification using techniques like column chromatography or recrystallization to isolate the final product.
  3. Characterization: The synthesized compound is characterized using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) to confirm its structure and purity.
Molecular Structure Analysis

Structure and Data

Impdh2-IN-2 has a well-defined molecular structure that can be elucidated by X-ray crystallography or computational modeling. The compound typically features:

  • A core scaffold that interacts with the active site of IMPDH2.
  • Specific functional groups that enhance binding affinity and selectivity for IMPDH2 over other isoforms.

The molecular formula, molecular weight, and specific structural features are crucial for understanding its interaction with biological targets.

Chemical Reactions Analysis

Reactions and Technical Details

Impdh2-IN-2 primarily undergoes reversible binding with the active site of IMPDH2, inhibiting its enzymatic activity. This inhibition leads to a decrease in guanine nucleotide levels within cells, which can trigger various downstream effects, including:

  • Altered cell cycle progression: Reduced nucleotide availability can slow down DNA replication.
  • Induction of apoptosis: Lower guanine nucleotide levels may lead to cellular stress responses.

The kinetics of these reactions can be studied using enzyme assays that measure IMPDH activity in the presence of varying concentrations of Impdh2-IN-2.

Mechanism of Action

Process and Data

The mechanism by which Impdh2-IN-2 exerts its effects involves:

  1. Binding to IMPDH2: The compound binds competitively or non-competitively at the enzyme's active site.
  2. Inhibition of guanine nucleotide synthesis: This leads to decreased levels of guanosine triphosphate (GTP), affecting various cellular functions including RNA synthesis and signaling pathways.
  3. Cellular Consequences: The reduction in GTP levels can result in increased apoptosis in cancer cells, making it a potential therapeutic strategy against tumors with high IMPDH2 expression.
Physical and Chemical Properties Analysis

Physical and Chemical Properties

Impdh2-IN-2 exhibits specific physical properties that are essential for its application:

  • Solubility: Typically soluble in organic solvents like dimethyl sulfoxide (DMSO) but may have limited solubility in water.
  • Stability: Stability under physiological conditions is crucial for its effectiveness as a therapeutic agent.
  • Melting Point: Determined through differential scanning calorimetry or similar methods to ensure proper handling and formulation.
Applications

Scientific Uses

Impdh2-IN-2 has several potential applications in scientific research and medicine:

  1. Cancer Research: As an inhibitor of IMPDH2, it is being explored as a treatment for various cancers where IMPDH2 is overexpressed, such as colorectal cancer and glioblastoma.
  2. Metabolic Studies: Its ability to modulate nucleotide metabolism makes it useful in studies investigating metabolic pathways in cancer cells.
  3. Drug Development: Impdh2-IN-2 serves as a lead compound for developing more potent and selective IMPDH inhibitors, potentially leading to new therapeutic options for cancer treatment.
Molecular Target Characterization and Biological Significance

IMPDH2: Structure, Function, and Pathological Relevance

Inosine-5′-monophosphate dehydrogenase type 2 (IMPDH2) is a rate-limiting enzyme in the de novo guanine nucleotide biosynthesis pathway. It catalyzes the NAD+-dependent oxidation of inosine monophosphate (IMP) to xanthosine monophosphate (XMP), the committed step in GTP synthesis [8]. This reaction is critical for maintaining cellular guanine deoxy- and ribonucleotide pools required for DNA/RNA synthesis, signal transduction, and energy metabolism [5] [8]. The enzyme exists as a homotetramer and shares 84% amino acid sequence homology with its isoform IMPDH1. However, IMPDH2 is distinctly upregulated in rapidly proliferating cells, including malignant tissues, while IMPDH1 exhibits stable expression across physiological and pathological states [6] [8].

Structurally, IMPDH2 contains a CBS (cystathionine-β-synthase) dimer domain that regulates enzyme polymerization and activity in response to adenine nucleotide levels [4]. Its catalytic site features conserved residues (e.g., Cys331, Arg418) that bind IMP and NAD+. Pathologically, IMPDH2 overexpression is documented in hepatoblastoma, triple-negative breast cancer (TNBC), colorectal cancer, and osteosarcoma, where it correlates with advanced tumor stage, metastasis, and chemoresistance [1] [2] [6]. Mechanistically, it drives oncogenesis by:

  • Fueling nucleotide demand: Accelerating GTP production to support uncontrolled proliferation [1] [6].
  • Modulating cell cycle: Activating PI3K/AKT/mTOR and PI3K/AKT/FOXO1 pathways to promote G1/S transition via cyclin D1 upregulation and p21/p27 suppression [6].
  • Inducing chemoresistance: Enriching in residual disease post-chemotherapy and enabling GTP-dependent survival mechanisms [2] [7].

IMPDH2-IN-2: Chemical Identity and Primary Pharmacological Action

IMPDH2-IN-2 (CAS 1434517-02-8) is a potent, small-molecule inhibitor of IMPDH2, with a reported apparent inhibition constant (Ki,app) of 14 μM [3]. Its chemical structure comprises a chlorinated biphenyl core linked to a substituted pyridine moiety (molecular formula: C21H15Cl2N3O3, MW: 428.27 g/mol). As a competitive or allosteric inhibitor, it binds IMPDH2’s catalytic or regulatory sites, blocking IMP-to-XMP conversion and depleting intracellular GTP pools.

Table 1: Key Chemical and Pharmacodynamic Properties of IMPDH2-IN-2

PropertyValueMethod
Molecular Weight428.27 g/molCalculated
CAS Number1434517-02-8Registry
Inhibition Constant (Ki,app)14 μMEnzyme kinetics [3]
Primary TargetIMPDH2Biochemical assays [3]
Antibacterial ActivityMIC: 6.3–11 μM (Mycobacteria)Minimal GAST/Fe and 7H9/ADC/Tween media [3]

Inhibitory Mechanism and Binding Kinetics

IMPDH2-IN-2 exerts its effects by disrupting IMPDH2’s catalytic cycle. Kinetic studies indicate it likely competes with NAD+ or IMP at the enzyme’s substrate-binding pocket, though its exact binding mode remains under investigation [3]. This inhibition depletes cellular GTP, subsequently impairing processes dependent on guanine nucleotides:

  • Ribosomal biogenesis: GTP shortage reduces nucleostemin (a GTP-binding protein) stability, triggering ribosomal stress and p53 activation [5].
  • DNA/RNA synthesis: Depleted GTP pools halt nucleic acid elongation, inducing cell-cycle arrest [1] [6].
  • Oncogenic signaling: Attenuates PI3K/AKT/mTOR pathway activation, suppressing EMT and metastasis [6].

The inhibitor’s efficacy is concentration-dependent, with half-maximal inhibitory concentrations (IC50) varying across cell types. Notably, its antibacterial activity against Mycobacterium spp. (MIC = 6.3–11 μM) underscores its broad biological applicability [3].

Selectivity Profiling Against Related Targets

IMPDH2-IN-2 demonstrates high selectivity for IMPDH2 over IMPDH1, though quantitative selectivity indices (e.g., IC50 ratios) require further elucidation. This isoform preference is critical therapeutically, as IMPDH2 is the dominant isoform in malignancies [6] [8]. Cross-reactivity with other dehydrogenases (e.g., GMP reductase) remains unstudied, but structural differences suggest minimal off-target effects.

Biological Implications in Oncology and Infectious Disease

Oncology

IMPDH2-IN-2’s GTP-depleting action has profound antineoplastic consequences:

  • Synergism with chemotherapy: In TNBC, IMPDH2 knockdown sensitizes doxorubicin-resistant cells to treatment by reversing GTP accumulation [2].
  • Suppression of proliferation: Depletion of GTP induces G0/G1 arrest in hepatoblastoma and CRC cells by downregulating cyclin D1 and upregulating p21 [1] [6].
  • Antimetastatic effects: In CRC, IMPDH2 inhibition reverses EMT by suppressing PI3K/AKT/mTOR, reducing vimentin and snail expression [6].

Table 2: Anticancer Effects of IMPDH2 Inhibition in Preclinical Models

Cancer TypeModel SystemKey OutcomesCitation
Triple-Negative Breast CancerDoxorubicin-resistant MDA-MB-231↓ GTP pools; restored doxorubicin sensitivity; ↓ proliferation [2]
Colorectal CancerHCT116 xenografts↓ Tumor growth; ↓ cyclin D1; ↑ p21; suppressed invasion/migration [6]
HepatoblastomaHuh6/HepG2 cellsG0/G1 arrest; ↓ cell proliferation; synergism with doxorubicin [1]

Infectious Disease

IMPDH2-IN-2 exhibits direct antibacterial activity against mycobacteria, with MIC values of 6.3 μM in minimal media and 11 μM in nutrient-rich media [3]. This aligns with IMPDH2’s role in bacterial nucleotide metabolism, validating it as a target for anti-infective development.

Comparative Analysis with Other IMPDH Inhibitors

IMPDH2-IN-2 belongs to a broader class of IMPDH inhibitors with varying clinical applications:

  • Mycophenolic acid (MPA): An immunosuppressant that non-competitively inhibits IMPDH. Exhibits higher potency (nM range) but lacks isoform selectivity [1] [7].
  • Ribavirin: A guanosine analog used antivirally; induces mutagenesis via IMPDH inhibition but has off-target effects [2] [5].
  • Tiazofurin: An IMP analog with antileukemic activity; converted to toxic tiazofurin adenine dinucleotide (TAD) [5].

IMPDH2-IN-2’s distinction lies in its direct IMPDH2 targeting and emerging repurposing potential in oncology and infectious disease.

Table 3: Comparison of IMPDH2-IN-2 with Clinically Relevant IMPDH Inhibitors

InhibitorPrimary UseKi/IC50MechanismOncological Evidence
IMPDH2-IN-2Research compound14 μM [3]Competitive/allostericYes [1] [6]
Mycophenolic acidImmunosuppression~10–100 nM [7]Non-competitiveYes (osteosarcoma) [7]
RibavirinAntiviral~2–20 μM [5]IMP analog; mutagenesisLimited
TiazofurinAntileukemic~10 μM [5]TAD formationYes (leukemia)

Properties

Product Name

Impdh2-IN-2

IUPAC Name

(2S)-2-(2,3-dichlorophenoxy)-N-(2-pyridin-4-yl-1,3-benzoxazol-5-yl)propanamide

Molecular Formula

C21H15Cl2N3O3

Molecular Weight

428.3 g/mol

InChI

InChI=1S/C21H15Cl2N3O3/c1-12(28-18-4-2-3-15(22)19(18)23)20(27)25-14-5-6-17-16(11-14)26-21(29-17)13-7-9-24-10-8-13/h2-12H,1H3,(H,25,27)/t12-/m0/s1

InChI Key

HRXGXBGJVNUGSX-LBPRGKRZSA-N

Canonical SMILES

CC(C(=O)NC1=CC2=C(C=C1)OC(=N2)C3=CC=NC=C3)OC4=C(C(=CC=C4)Cl)Cl

Isomeric SMILES

C[C@@H](C(=O)NC1=CC2=C(C=C1)OC(=N2)C3=CC=NC=C3)OC4=C(C(=CC=C4)Cl)Cl

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